molecular formula C15H20N4O2 B10963883 N-(2,1,3-benzoxadiazol-4-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

Cat. No.: B10963883
M. Wt: 288.34 g/mol
InChI Key: ZFYPBVYIDQAMTC-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE typically involves the following steps:

    Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid or its derivatives.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperidine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide

InChI

InChI=1S/C15H20N4O2/c1-10-6-11(2)8-19(7-10)9-14(20)16-12-4-3-5-13-15(12)18-21-17-13/h3-5,10-11H,6-9H2,1-2H3,(H,16,20)

InChI Key

ZFYPBVYIDQAMTC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC(=O)NC2=CC=CC3=NON=C32)C

Origin of Product

United States

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